![molecular formula C8H6ClNO3 B1396144 1-(3-Chloro-5-nitrophenyl)ethanone CAS No. 1207175-00-5](/img/structure/B1396144.png)
1-(3-Chloro-5-nitrophenyl)ethanone
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Overview
Description
“1-(3-Chloro-5-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H6ClNO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-5-nitrophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a phenyl ring that is substituted with a chlorine atom and a nitro group . The molecular weight of the compound is 199.59 .
Physical And Chemical Properties Analysis
“1-(3-Chloro-5-nitrophenyl)ethanone” is a solid compound . It has a molecular weight of 199.59 . The compound should be stored at temperatures between 0-8°C .
Scientific Research Applications
Synthesis of Aminobenzo[b]thiophenes
1-(3-Chloro-5-nitrophenyl)ethanone is used in the synthesis of aminobenzo[b]thiophenes, as demonstrated by Androsov et al. (2010). This involves a one-pot synthesis via the Willgerodt–Kindler route with primary or secondary amines and sulfur, showing an efficient approach to produce 3-aminobenzo[b]thiophenes (Androsov et al., 2010).
Solid-Liquid Phase Equilibrium Studies
Research by Li et al. (2019) explored the ternary phase equilibrium for derivatives of 1-(3-Chloro-5-nitrophenyl)ethanone, particularly in methanol or n-propanol. This study is crucial for understanding the solubility and phase behavior of such compounds (Li et al., 2019).
Charge Density Analysis
Hibbs et al. (2003) conducted a charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone, revealing intricate details of intra- and intermolecular bonding features. This analysis is significant for understanding the molecular structure and behavior of similar compounds (Hibbs et al., 2003).
Yeast-mediated Preparation for Pharmaceutical Precursors
Tokoshima et al. (2013) utilized a derivative of 1-(3-Chloro-5-nitrophenyl)ethanone in the yeast-mediated preparation of (R)-2-chloro-1-(3-nitrophenyl)ethanol, a precursor for pharmaceuticals like phenylephrine. This showcases the compound's relevance in biocatalysis and pharmaceutical synthesis (Tokoshima et al., 2013).
Safety And Hazards
Safety data indicates that this compound may cause skin irritation, eye irritation, and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1-(3-chloro-5-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJODJMRMHUSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717336 |
Source
|
Record name | 1-(3-Chloro-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-nitrophenyl)ethanone | |
CAS RN |
1207175-00-5 |
Source
|
Record name | 1-(3-Chloro-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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